molecular formula C14H21B B1375438 1-Bromo-3-n-octylbenzene CAS No. 663949-34-6

1-Bromo-3-n-octylbenzene

Cat. No.: B1375438
CAS No.: 663949-34-6
M. Wt: 269.22 g/mol
InChI Key: SVXNIBGYTOIBPP-UHFFFAOYSA-N
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Description

1-Bromo-3-n-octylbenzene: is an organic compound with the chemical formula C14H21Br . It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-n-octylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: The industrial production of this compound typically involves the bromination of octylbenzene using bromine or other brominating agents under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-n-octylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: It can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include alcohols and ketones.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-Bromo-3-n-octylbenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It has been studied for its potential role in drug development, particularly in enhancing the efficacy of certain chemotherapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-n-octylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions, such as nucleophilic substitution or proton removal, to yield the final product .

Comparison with Similar Compounds

  • 1-Bromo-2-n-octylbenzene
  • 1-Bromo-4-n-octylbenzene
  • 1-Chloro-3-n-octylbenzene

Comparison: 1-Bromo-3-n-octylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to its isomers, such as 1-Bromo-2-n-octylbenzene and 1-Bromo-4-n-octylbenzene, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-3-octylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXNIBGYTOIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663949-34-6
Record name 1-Bromo-3-n-octylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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